(E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
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Description
(E)-diethyl 5-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A series of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, which share structural motifs with the compound , were synthesized to explore their potential as A2A adenosine receptor antagonists or pesticide leads (Xiao et al., 2008). These compounds highlight the chemical versatility and potential biological relevance of this class of molecules.
Potential Biological Activities
Another study focused on the synthesis and evaluation of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides, showcasing the biological activity spectrum enhancement by integrating pyrazole and triazole rings (Hotsulia & Fedotov, 2019). This underscores the potential of such compounds in drug development.
Chemosensor Applications
A new colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system incorporating pyrazole moieties was developed for the selective detection of metal cations (Aysha et al., 2021). This application demonstrates the utility of pyrazole derivatives in environmental monitoring and analytical chemistry.
Herbicidal Activity
Compounds featuring a pyrazol moiety, similar to the target compound, have been reported to possess potent herbicidal activity against various plant species, suggesting their potential utility in agricultural sciences (Xiao et al., 2008).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, indicating the significant therapeutic potential of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of the compound could be explored for similar biological applications.
Properties
IUPAC Name |
diethyl 5-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-5-29-20(27)15-12(3)17(21(28)30-6-2)31-19(15)24-23-16-13(4)25-26(18(16)22)14-10-8-7-9-11-14/h7-11H,5-6,22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLVLDJBDIDRBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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